3-(Allyloxymethyl)piperidine
Overview
Description
“3-(Allyloxymethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “this compound” is C9H17NO .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . Another method involves the condensation reaction of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-(Allyloxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives affect several biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperidine derivatives are widely used in the pharmaceutical industry, indicating that they likely have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of piperidine derivatives includes the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . They have therapeutic potential against various types of cancers .
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEIVYJKLWDSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663006 | |
Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946665-36-7 | |
Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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